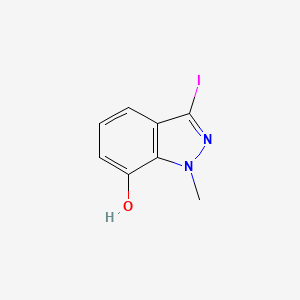

3-Iodo-1-methyl-1H-indazol-7-ol

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are fundamental building blocks in the realm of drug discovery and development. nih.govijsrtjournal.com Statistically, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing rings being the most frequent. rsc.org In fact, approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. mdpi.com

Their prevalence is due to several key factors. The nitrogen atoms can readily form hydrogen bonds with biological targets such as enzymes and receptors, which can lead to more stable and specific drug-target interactions. mdpi.comnih.gov This ability to mimic natural metabolites and products makes them pivotal in modern drug design. elsevierpure.com Nitrogen heterocycles are integral to the structure of many essential biological molecules, including vitamins, hormones, and the nucleic acids DNA and RNA. mdpi.comnih.gov Their structural and functional diversity allows for fine-tuning of a molecule's physicochemical properties, which can enhance its biological activity, such as anti-inflammatory, antimicrobial, antiviral, and antitumor effects. mdpi.com Consequently, these scaffolds are found in a vast array of natural products and synthetic drugs, from alkaloids like morphine to synthetic medicines like diazepam and chloroquine. ijsrtjournal.commdpi.com

The Indazole Nucleus as a Privileged Scaffold

Among the myriad of nitrogen-containing heterocycles, the indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netbiorxiv.org This term is reserved for molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a versatile starting point for developing a wide range of therapeutic agents. The indazole ring system is present in numerous commercially available drugs and compounds in clinical trials, targeting a wide spectrum of diseases. nih.govnih.gov

The biological versatility of indazole derivatives is extensive, with documented activities including anti-inflammatory, anticancer, anti-HIV, antibacterial, antifungal, and antiarrhythmic properties. nih.govnih.gov This broad range of pharmacological activities has spurred immense research into the synthesis and functionalization of the indazole core. austinpublishinggroup.com At least 43 indazole-based therapeutic agents have been identified in clinical use or trials, a testament to their success in drug development. nih.gov

Structural Characteristics and Aromaticity

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle with the chemical formula C₇H₆N₂. nih.govwikipedia.org Its structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govchemicalbook.com As a ten-π electron aromatic system, indazole exhibits stability and reactivity that reflects the characteristics of both its constituent rings, resembling both pyridine (B92270) and pyrrole (B145914) in its chemical behavior. nih.gov This aromatic nature is a key contributor to its ability to engage in various biological interactions.

Historical Context of Indazole Synthesis and Derivatives

The history of indazole dates back to its first synthesis by Emil Fischer in 1883. wikipedia.orgresearchgate.net Initially, indazole and its derivatives were not commonly found in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being identified from natural sources. wikipedia.orgchemicalbook.com However, the recognition of the indazole scaffold's vast pharmacological potential led to the development of numerous synthetic methodologies over the decades. nih.govaustinpublishinggroup.com Modern organic chemistry has produced a wide array of synthetic routes, allowing for the creation of diversely substituted indazoles to explore structure-activity relationships and develop new drug candidates. nih.govorganic-chemistry.org

Tautomeric Considerations within the Indazole System

A critical chemical feature of the indazole system is its annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. austinpublishinggroup.comresearchgate.net Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. austinpublishinggroup.comchemicalbook.com

The 1H- and 2H-tautomers are the most significant. nih.gov Theoretical calculations and experimental observations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govchemicalbook.comnih.govresearchgate.net The energy difference is reported to be around 2.3-5.3 kcal/mol, favoring the 1H form. austinpublishinggroup.comchemicalbook.comresearchgate.net This stability is often attributed to the benzenoid (1H) versus the quinonoid (2H) structure of the fused benzene ring. nih.govresearchgate.net This tautomerism significantly influences the synthesis, reactivity, physical properties, and biological activities of indazole derivatives, as the position of substituents on the nitrogen atoms can dictate the molecule's shape and interaction with biological targets. nih.govnih.gov

Positioning of 3-Iodo-1-methyl-1H-indazol-7-ol within Indazole Research

The compound this compound represents a specifically functionalized derivative within the broad family of indazoles. The nomenclature itself provides key structural information:

1H-indazol : Specifies the core heterocyclic system and its most stable tautomeric form.

1-methyl : Indicates that a methyl group is attached to the nitrogen atom at position 1. This substitution fixes the tautomerism, preventing proton migration and providing a specific regioisomer.

7-ol : A hydroxyl group is present on the benzene ring at position 7.

3-Iodo : An iodine atom is substituted at the C3 position of the pyrazole ring.

This particular arrangement of substituents places the molecule at the intersection of several important areas of indazole research, particularly in the synthesis of complex derivatives for structure-activity relationship (SAR) studies.

Rationale for Iodination at the C3 Position

The introduction of a halogen, particularly iodine, at the C3 position of the indazole ring is a highly strategic and common maneuver in medicinal chemistry. austinpublishinggroup.comchim.it The C3-iodo group is not typically incorporated for its inherent biological activity but rather serves as a versatile synthetic handle for further molecular elaboration.

Halogenated indazoles, especially 3-iodoindazoles, are valuable intermediates for a variety of metal-catalyzed cross-coupling reactions. chim.it These reactions, such as the Suzuki, Sonogashira, and Heck couplings, allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. austinpublishinggroup.com By starting with a 3-iodoindazole, chemists can readily introduce a diverse array of functional groups, including aryl, heteroaryl, and acetylenic moieties, at this key position. austinpublishinggroup.com This synthetic flexibility is crucial for systematically modifying the structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties, making the 3-iodo substitution a cornerstone for building libraries of novel indazole derivatives for drug discovery. austinpublishinggroup.comchim.it

Role of N1 Methylation in Indazole Derivatives

The regioselective N-alkylation of the indazole ring is a critical aspect of synthesizing indazole-based therapeutic agents. The methylation at the N1 position, as seen in this compound, is a common and significant modification. N1-alkyl indazoles are a ubiquitous and privileged motif in medicinal chemistry. nih.gov The position of the alkyl group, whether at N1 or N2, can profoundly influence the compound's biological activity and properties.

The synthesis of N-substituted indazoles can be challenging due to the potential for forming a mixture of N1 and N2 isomers. nih.gov The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, a factor that can be exploited in synthetic strategies to favor the formation of the N1-substituted product. nih.gov The reaction conditions, including the choice of solvent and base, play a crucial role in determining the regiochemical outcome of N-alkylation. nih.gov

Recent advancements have focused on developing highly selective methods for N1-alkylation. nih.gov These methods are essential for the large-scale, efficient production of N1-alkyl indazole derivatives for pharmaceutical applications. nih.gov The ability to selectively introduce a methyl group at the N1 position allows for the fine-tuning of the molecule's steric and electronic properties, which can be critical for its interaction with biological targets.

Significance of the C7 Hydroxyl Group in Indazol-7-ol Derivatives

The presence of a hydroxyl group at the C7 position of the indazole ring, as in this compound, is another key structural feature with significant implications for the compound's chemical and biological profile. The C7 position of the indazole nucleus is a site where functionalization can lead to potent biological activity.

For instance, in the context of cardiovascular research, substitutions at the C7 position of an indazole ring have been shown to influence the activity of certain compounds. nih.gov While direct studies on 7-hydroxyindazoles are specific, the functionalization at this position is a known strategy for modulating the properties of indazole derivatives. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility, metabolic stability, and binding affinity to target proteins.

Furthermore, the C7 position is amenable to various chemical modifications, such as arylation, which can be used to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies. rsc.org The ability to selectively functionalize the C7 position, even in the presence of other reactive sites, highlights the synthetic accessibility of this class of compounds. rsc.org

Research Findings for Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Note |

| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5 | C4H5IN2 | 208.00 | A related N-methylated iodo-azole. sigmaaldrich.com |

| 7-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole | Not Available | C9H7F2IN2O | Not Available | A C7-modified N-methylated iodo-indazole. bldpharm.com |

| 5-Amino-3-iodo-1H-indazole | 599183-36-5 | C7H6IN3 | 259.05 | A precursor for other functionalized iodo-indazoles. chemicalbook.com |

| 3-Iodo-1-methyl-1H-indazol-6-ol | 2089377-03-5 | Not Available | Not Available | A positional isomer of the title compound. bldpharm.com |

| 3-Iodo-1-methyl-7-nitro-indazole | Not Available | C8H6N3O2I | 303.06 | A precursor to the amine and potentially the hydroxyl derivative. biocompare.com |

| 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3 | Not Available | Not Available | A halogenated N-methylated iodo-indazole. bldpharm.com |

| 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | C7H4IN3O2 | 289.03 | A related iodo-nitroindazole. sigmaaldrich.com |

| 3-Iodo-7-methoxy-1H-indazole | 351210-07-6 | Not Available | Not Available | The methoxy (B1213986) analog of the C7-hydroxy compound. bldpharm.com |

| 1-Methyl-1H-indazole-3,7-diol | Not Available | Not Available | Not Available | A related diol of N-methyl indazole. bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2O |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

3-iodo-1-methylindazol-7-ol |

InChI |

InChI=1S/C8H7IN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3 |

InChI Key |

GUDLZUGEILXEKF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C(=N1)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Iodo 1 Methyl 1h Indazol 7 Ol

Retrosynthetic Analysis of the 3-Iodo-1-methyl-1H-indazol-7-ol Core

A retrosynthetic analysis of the target molecule reveals several potential synthetic routes by disconnecting the key chemical bonds. The primary disconnections for this compound are the N1-C(methyl) bond and the C3-I bond. This leads to two main strategic pathways starting from a pre-formed indazole-7-ol scaffold.

Pathway A involves the initial iodination of an N-unsubstituted indazole, followed by N-methylation.

Disconnection 1 (N1-CH₃): The first disconnection removes the methyl group from the N1 position, leading to the precursor 3-iodo-1H-indazol-7-ol .

Disconnection 2 (C3-I): The subsequent disconnection of the carbon-iodine bond at the C3 position points to 1H-indazol-7-ol as the core starting material. This pathway prioritizes the early introduction of the iodine moiety.

Pathway B reverses the order of functionalization, starting with N-methylation, followed by iodination.

Disconnection 1 (C3-I): This strategy first disconnects the C3-iodine bond, suggesting 1-methyl-1H-indazol-7-ol as the immediate precursor.

Disconnection 2 (N1-CH₃): Further deconstruction via disconnection of the N1-methyl bond leads back to 1H-indazol-7-ol .

The choice between these pathways depends on the regioselectivity and efficiency of each step. The synthesis of the 1H-indazol-7-ol core itself typically originates from substituted nitroanilines or related precursors, which undergo cyclization to form the bicyclic indazole ring system. The historical foundation of indazole chemistry was laid by Emil Fischer, whose work initiated the exploration of this important heterocyclic scaffold.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound hinges on the effective and selective introduction of the iodine and methyl groups onto the indazole-7-ol core.

The functionalization of the C3 position of the indazole ring with iodine can be accomplished through several methods.

Direct iodination of the indazole ring at the C3 position is a common and straightforward method. This reaction is typically performed by treating the indazole with molecular iodine (I₂) in the presence of a base. google.com The base is crucial for facilitating the electrophilic substitution.

A representative procedure involves dissolving the indazole precursor, such as 1H-indazol-7-ol, in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com A base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), is added, followed by the portion-wise addition of iodine. google.commdpi.com The reaction is generally carried out at room temperature. This method has been successfully applied to the synthesis of 3-iodo-1H-indazole, which serves as a key intermediate for further functionalization. mdpi.com

Table 1: Conditions for Direct C3-Iodination of Indazole

| Precursor | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Indazole | I₂, KOH | DMF | Room Temp | 3-Iodo-1H-indazole | mdpi.com |

Indirect methods provide alternative pathways to 3-iodoindazoles, particularly when direct iodination is not feasible or gives low yields.

One such method is the halogen-metal exchange . This involves treating a 3-bromoindazole (B152527) precursor with an organolithium reagent, such as tert-butyllithium, at low temperatures (e.g., -100 °C to -78 °C) to generate a transient 3-lithioindazole species. orgsyn.orgharvard.edu This intermediate can then be quenched with an electrophilic iodine source, like molecular iodine, to yield the 3-iodoindazole. This approach offers high regioselectivity, as the lithiation occurs specifically at the site of the initial halogen. orgsyn.org

Another indirect strategy is a Sandmeyer-type reaction . This would begin with a 3-aminoindazole precursor. The amino group can be converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. Subsequent treatment of the diazonium salt with a solution of potassium iodide (KI) would then yield the 3-iodoindazole derivative.

These indirect routes are valuable for synthesizing complex indazole structures where functional group tolerance is a concern.

The alkylation of the indazole nitrogen is a critical step that can be challenging due to the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioisomeric mixtures. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govjmchemsci.com

Achieving regioselective methylation at the N1 position is paramount for the synthesis of this compound. The outcome of the N-alkylation reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. beilstein-journals.orgresearchgate.net

Studies have shown that using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-alkylated product for a wide range of substituted indazoles. researchgate.netnih.gov This high N1-selectivity is observed with various alkylating agents, including methyl iodide or dimethyl sulfate. google.com The reaction proceeds by deprotonation of the indazole N-H, followed by nucleophilic attack of the resulting indazolide anion on the methylating agent.

The substituent at the C7 position can influence the regioselectivity of N-alkylation. For instance, electron-withdrawing groups at C7 have been shown to promote N2-alkylation. nih.gov The effect of the C7-hydroxyl group in 1H-indazol-7-ol or 3-iodo-1H-indazol-7-ol would need to be considered. It may require protection prior to the N-methylation step to prevent O-alkylation and to favorably influence the N1/N2 ratio. The combination of NaH in THF remains a promising system for achieving the desired N1-methylation. nih.gov

Table 2: Conditions for Regioselective N1-Alkylation of Indazoles

| Substrate Type | Base | Solvent | General Outcome | Reference |

|---|---|---|---|---|

| C3-Substituted Indazoles | NaH | THF | >99% N1-selectivity | researchgate.netnih.gov |

| Electron-deficient indazoles | NaH | THF | High N1-selectivity | nih.govresearchgate.net |

Methylation at the N1 Position

Protecting Group Chemistry for N-Functionalization

The inherent structure of This compound features a methyl group at the N-1 position, which simplifies the protection strategy as the common tautomerism between 1H- and 2H-indazoles is resolved. The 1H-tautomer is generally more stable than the 2H-tautomer. The N-1 methylation provides a stable scaffold, directing further functionalization to other positions on the heterocyclic ring.

In the broader context of indazole chemistry, where the N-1 position is unsubstituted, protecting groups are crucial for controlling regioselectivity. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been effectively used for the regioselective protection of the N-2 position, which then directs lithiation to the C-3 position. Another common protecting group is the tert-butyloxycarbonyl (Boc) group. However, its stability can be influenced by other substituents on the indazole ring. For example, studies have shown that N-Boc-3-iodo-7-nitroindazole can undergo deprotection during Suzuki arylation coupling attempts. In other cases, a tetrahydropyran (B127337) (THP) group has been employed to protect the N-1 nitrogen of 3-iodo-6-nitroindazole, facilitating subsequent Heck reactions. For the title compound, with N-1 already alkylated, these strategies are primarily relevant for comparative understanding or for syntheses starting from an unmethylated indazole precursor prior to N-1 methylation.

Introduction and Derivatization of the C7 Hydroxyl Group

The hydroxyl group at the C7 position is a key functional handle for introducing molecular diversity. Its synthesis and subsequent derivatization are critical steps in the elaboration of the indazole scaffold.

Strategies for Hydroxylation at C7

Introducing a hydroxyl group at the C7 position of the indazole ring can be achieved through multi-step synthetic sequences, often starting from a strategically substituted precursor. A common and effective strategy involves the use of a nitro-substituted indazole.

A well-established route starts with the diazotization of 6-nitro-o-toluidine in acetic acid, which yields 7-nitro-1H-indazole in high yield (98%). This represents a significant improvement over previously reported methods. The nitro group at the C7 position can then be reduced to an amino group. For example, hydrogenation of 7-nitro-1H-indazole over a palladium on carbon (Pd/C) catalyst yields 1H-indazol-7-amine . This amino group can subsequently be converted into a hydroxyl group through a Sandmeyer-type reaction, which involves diazotization of the amine followed by hydrolysis.

While not demonstrated directly on indazoles, another potential strategy could be adapted from indole (B1671886) chemistry. This involves a C7-selective boronation, which can then be oxidized to the corresponding hydroxyl group. Enzymatic hydroxylation, using engineered cytochrome P450 enzymes, has also been shown to be effective for site-selective hydroxylation at C7 on other complex molecules like steroids, suggesting a possible biocatalytic route.

Precursors for C7 Functionalization (e.g., Nitro, Triflate)

The use of precursors is fundamental for the functionalization of the C7 position. As mentioned, 7-nitro-1H-indazole is a versatile precursor. Beyond its conversion to an amine and then a hydroxyl group, the nitro group itself can influence the reactivity of the molecule.

Another highly valuable precursor is the triflate derivative. 1H-indazol-7-amine , obtained from the reduction of 7-nitro-1H-indazole , can be converted to 7-iodo-1H-indazole . This iodo-derivative serves as a building block for further reactions. Alternatively, the hydroxyl group at C7 (formed from the 7-aminoindazole) can be converted to a triflate (-OTf ). The synthesis of trifluoromethanesulfonic acid 1H-indazol-7-yl ester (7-OTf-1H-indazole ) has been reported, creating a potent building block for palladium-catalyzed cross-coupling reactions due to the excellent leaving group ability of the triflate anion.

These precursors are instrumental in preparing the indazole core for advanced synthetic modifications, particularly transition metal-catalyzed reactions.

Advanced Synthetic Protocols

Modern synthetic methods, particularly those catalyzed by transition metals, offer powerful tools for constructing complex molecules based on the indazole scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogenated nature of This compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, valued for its tolerance of a broad range of functional groups. This reaction is particularly effective for the C3-arylation of 3-iodoindazoles.

Research has demonstrated that unprotected 3-iodoindazoles can efficiently undergo Suzuki-Miyaura coupling with various boronic acids. The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) or more advanced complexes like (SIPr)Pd(allyl)Cl [SIPr: (N,N'-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene)], often in combination with a suitable base and solvent. Microwave irradiation has been shown to accelerate these couplings, leading to good or excellent yields in short

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org The process employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

In the context of this compound, the Sonogashira coupling would facilitate the introduction of an alkyne group at the C3 position, replacing the iodine atom. This transformation is valuable for creating a diverse range of derivatives with potential applications in pharmaceuticals, natural products, and organic materials. wikipedia.org

A general representation of the Sonogashira coupling reaction is as follows:

R¹-X + H-≡-R² → [Pd] cat., [Cu] cat., base → R¹-≡-R²

Where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² is another organic substituent.

Recent advancements have led to the development of copper-free Sonogashira reactions, broadening the scope and applicability of this methodology. organic-chemistry.org

Heck Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation and is noted for its high chemoselectivity and mild reaction conditions. mdpi.com

For 3-iodoindazoles, the Heck reaction with alkenes like methyl acrylate (B77674) can be employed for C3 functionalization. researchgate.net However, this reaction can be less efficient for 1H-indazoles if the N-H group is not appropriately protected, as it can lead to the formation of unwanted by-products. researchgate.net The reaction facilitates the synthesis of 3-indazolylpropenoates, which are key intermediates for producing 3-indazolylpropionic acids and 3-indazolylethylamines. researchgate.net

The general scheme for a Heck reaction is:

Ar-X + H₂C=CH-R + Base → [Pd catalyst] → Ar-CH=CH-R

Where Ar-X is an aryl halide, and H₂C=CH-R is an alkene.

The versatility of the Heck reaction allows for the use of various aryl halides, including iodides, bromides, and triflates, and a wide range of alkenes. mdpi.com

C–H Bond Functionalization Approaches

Direct and selective C-H bond functionalization represents a significant advancement in organic synthesis, aiming to replace a carbon-hydrogen bond with a new bond (e.g., C-C, C-O, C-N). nih.gov These transformations are highly sought after due to the ubiquity of C-H bonds in organic molecules. nih.gov Transition metal catalysts are often employed to achieve selectivity among the numerous C-H bonds present in a complex substrate. nih.gov

In the context of the indazole scaffold, C-H functionalization can be used to introduce various substituents directly onto the indazole ring, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed oxidative arylation of 1H-indazole derivatives with simple arenes has been reported, demonstrating good reaction efficiency and functional group tolerance. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly efficient and atom-economical, making them attractive for generating molecular diversity.

While specific multicomponent reactions for the direct synthesis of this compound are not detailed in the provided context, MCRs are widely used for the synthesis of various heterocyclic systems, including indazole derivatives. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, amines, and sodium azide (B81097) has been utilized to synthesize 2H-indazoles. acs.org Another example is the synthesis of thiazole-indole hybrids through a one-pot process involving arylglyoxal, indole, and aryl thioamides. nih.gov Such strategies could potentially be adapted for the synthesis of functionalized indazoles.

Green Chemistry Approaches in Indazole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In recent years, there has been a significant shift towards developing sustainable and environmentally friendly methods for the synthesis of indazoles. rsc.org

Several green approaches have been reported for indazole synthesis, including:

Use of Green Solvents: Reactions have been successfully carried out in greener solvents like PEG-400 and even water. organic-chemistry.orgacs.org

Catalyst-based Approaches: The use of transition-metal and acid-base catalysts has improved the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com Some methods utilize heterogeneous catalysts that can be easily recovered and reused. acs.org

Alternative Energy Sources: Ultrasound irradiation has been employed to promote the synthesis of 1H-indazoles, often leading to good yields in shorter reaction times. researchgate.net

Visible Light-Induced Synthesis: A metal-free, visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed to produce indazoles with high yield and selectivity. rsc.org

These green methodologies offer more sustainable alternatives to traditional synthetic routes.

Derivatization Reactions of the this compound Scaffold

Modifications at the C3-Iodo Position

The C3-iodo group in this compound is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. As previously discussed, both Sonogashira and Heck reactions are effective methods for creating new carbon-carbon bonds at this position.

Beyond these, Suzuki-Miyaura cross-coupling reactions are also frequently employed for the functionalization of 3-iodoindazoles. researchgate.net This reaction involves the coupling of the iodo-indazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl linkages and introducing other organic moieties.

The general scheme for a Suzuki-Miyaura coupling is:

R¹-X + R²-B(OR)₂ → [Pd catalyst] + Base → R¹-R²

Where R¹-X is the aryl halide (in this case, the 3-iodo-indazole), and R²-B(OR)₂ is a boronic acid or ester.

The choice of reaction conditions, including the catalyst, base, and solvent, is crucial for achieving high yields and selectivity in these derivatization reactions.

Data Tables

Table 1: Key Cross-Coupling Reactions for C3-Functionalization of 3-Iodoindazoles

| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | 3-Iodoindazole | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst | 3-Alkynylindazole |

| Heck Reaction | 3-Iodoindazole | Alkene | Palladium catalyst | 3-Alkenylindazole |

| Suzuki-Miyaura Coupling | 3-Iodoindazole | Organoboronic Acid/Ester | Palladium catalyst | 3-Aryl/Alkylindazole |

Table 2: Green Chemistry Approaches in Indazole Synthesis

| Approach | Key Feature | Example |

|---|---|---|

| Green Solvents | Use of environmentally benign solvents. | Synthesis in PEG-400 or water. organic-chemistry.orgacs.org |

| Heterogeneous Catalysis | Catalyst can be easily separated and recycled. | CuO nanoparticles on activated carbon. acs.org |

| Alternative Energy | Use of non-conventional energy sources. | Ultrasound irradiation. researchgate.net |

| Photocatalysis | Use of visible light to drive reactions. | Metal-free, visible light-induced cyclization. rsc.org |

Transformations of the N1-Methyl Group

The N1-methyl group of the indazole ring, while generally stable, can undergo specific chemical transformations, primarily demethylation, to yield the corresponding N-H indazole. This process is of significant interest in medicinal chemistry for structure-activity relationship studies and for the synthesis of analogues with potentially different biological profiles.

N-Demethylation Reactions:

The removal of the N1-methyl group from 1-methyl-1H-indazole derivatives can be a challenging transformation requiring specific reagents and conditions. While direct demethylation of this compound is not extensively documented in publicly available literature, general methods for N-demethylation of N-methylated heterocycles can be considered. These methods often involve strong acids, Lewis acids, or specific demethylating agents.

One potential, though not specifically demonstrated for this compound, one-pot procedure for the replacement of an N-methyl group involves quaternization followed by demethylation. This method utilizes an alkylating agent to form a quaternary ammonium (B1175870) salt, which is then treated in situ with a nucleophilic reagent like sodium sulfide (B99878) or potassium thioacetate (B1230152) to achieve demethylation. rsc.org

It is important to note that the presence of the electron-withdrawing iodine atom at the C3-position and the hydroxyl group at the C7-position may influence the reactivity of the N1-methyl group, potentially requiring tailored reaction conditions for successful demethylation. The choice of demethylating agent and reaction parameters would need to be carefully optimized to avoid undesired side reactions on the indazole core or the other functional groups.

Reactivity and Functionalization of the C7-Hydroxyl Group

The C7-hydroxyl group of this compound is a key site for introducing molecular diversity through various functionalization reactions, primarily etherification and esterification. These transformations allow for the modulation of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be crucial for its biological activity.

Etherification of the C7-Hydroxyl Group:

The conversion of the C7-hydroxyl group to an ether functionality is a common strategy in medicinal chemistry. The Williamson ether synthesis is a widely employed method for this purpose. researchgate.netrsc.orgresearchgate.netnih.gov This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide or another suitable electrophile.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| This compound, Alkyl halide (R-X) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 7-Alkoxy-3-iodo-1-methyl-1H-indazole | Not specified | General Method researchgate.netrsc.orgresearchgate.netnih.gov |

This table represents a general methodology, as specific examples for this compound are not detailed in the provided search results.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenolic hydroxyl group. Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to facilitate the SN2 reaction. The reactivity of the alkyl halide will also influence the reaction outcome, with primary alkyl halides generally providing better yields than secondary or tertiary halides due to reduced steric hindrance. nih.gov

Esterification of the C7-Hydroxyl Group:

Esterification of the C7-hydroxyl group provides another avenue for functionalization, leading to the formation of ester derivatives. This can be achieved by reacting the hydroxyl group with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions.

Reaction with acyl chlorides in the presence of a base is a common and efficient method for ester formation. researchgate.net The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| This compound, Acyl chloride (R-COCl) | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., DCM, Chloroform) | 3-Iodo-1-methyl-1H-indazol-7-yl ester | Not specified | General Method researchgate.net |

This table represents a general methodology, as specific examples for this compound are not detailed in the provided search results.

Alternatively, coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate the esterification with carboxylic acids, a method that has been successfully applied to the functionalization of other 7-hydroxy-substituted heterocyclic systems. mdpi.com This approach offers a milder alternative to the use of acyl chlorides.

The reactivity of the C7-hydroxyl group in both etherification and esterification reactions is influenced by the electronic nature of the indazole ring. The presence of the electron-donating nitrogen atom at the N1-position and the electron-withdrawing iodine atom at the C3-position can modulate the acidity of the hydroxyl proton and the nucleophilicity of the corresponding phenoxide, thereby affecting the reaction kinetics and yields.

Structure Activity Relationship Sar Investigations of 3 Iodo 1 Methyl 1h Indazol 7 Ol and Its Analogs

General Principles of SAR for Indazole Derivatives

Indazole, a bicyclic aromatic heterocycle, serves as a versatile scaffold in drug discovery. The SAR of indazole derivatives is governed by the nature and position of substituents on the indazole ring. Key general principles include:

Substitution Pattern: The biological activity of indazole derivatives is highly dependent on the substitution pattern on both the pyrazole (B372694) and benzene (B151609) rings. Modifications at various positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

N1 versus N2 Isomers: The position of the substituent on the nitrogen atom of the pyrazole ring (N1 or N2) is crucial. In many cases, N1-substituted indazoles exhibit different biological profiles compared to their N2-substituted counterparts. For unsubstituted indazoles, the 1H-tautomer is generally more stable. researchgate.net

Hydrogen Bonding: The hydrogen-bonding capacity of substituents, particularly those capable of acting as donors or acceptors, plays a vital role in target recognition and binding affinity.

Steric and Electronic Effects: The size, shape, and electronic properties of substituents influence how the molecule fits into the binding pocket of a biological target and interacts with key amino acid residues.

A review of various indazole derivatives has shown that modifications to the functional groups on the aromatic and pyrazole rings, through reactions like reduction, oxidation, and substitution, can lead to compounds with optimized bioactivity. nih.gov

Influence of Substituents on Biological Efficacy

The iodine atom at the C3 position of the indazole ring plays a significant role in the molecule's activity. While specific studies on 3-Iodo-1-methyl-1H-indazol-7-ol are limited, the role of halogens, including iodine, at this position in other heterocyclic systems is well-documented. Iodine can participate in halogen bonding, a non-covalent interaction with a Lewis base, which can contribute to the stability of the ligand-protein complex. This interaction, along with the steric bulk and lipophilicity of the iodine atom, can influence the compound's binding affinity and selectivity for its target. In some contexts, iodine has been used as a catalyst in the synthesis of related heterocyclic structures like quinazolinones and pyrazolopyrimidines. nih.gov

The methylation at the N1 position of the indazole ring has a profound impact on the molecule's properties. N1-methylation eliminates the possibility of the compound acting as a hydrogen bond donor at this position, which can alter its binding mode compared to N-unsubstituted analogs. Furthermore, the methyl group can influence the conformational preferences of the molecule, potentially orienting other substituents for optimal interaction with the target. The presence of a substituent at the N1 position is a common feature in many biologically active indazole derivatives, suggesting its importance for achieving desired pharmacological effects.

The hydroxyl group at the C7 position is a key functional group that can significantly contribute to ligand-target binding. As a hydrogen bond donor and acceptor, the C7-hydroxyl group can form crucial interactions with amino acid residues in the binding site of a protein. The position of this hydroxyl group is critical, as its ability to form these interactions is dependent on its spatial orientation within the binding pocket. In the development of hepcidin (B1576463) production inhibitors based on a 3,6-disubstituted indazole scaffold, a phenol (B47542) group (hydroxyl on a benzene ring) was found to be important for activity. nih.gov

Positional Isomerism and SAR (e.g., Comparison with C4, C5, C6 Substituted Indazoles)

The position of substituents on the benzene ring of the indazole core is a critical determinant of biological activity. The SAR can vary significantly when a substituent is moved from one position to another (e.g., C4, C5, C6, or C7). For instance, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin production inhibitors, the nature and position of the substituent at the C6 position were found to be crucial for potency. nih.gov Similarly, studies on positional isomers of other bicyclic systems, such as benzimidazoles, have demonstrated that the location of a substituent can dramatically affect antimicrobial and antitubercular activities. nih.gov The synthesis of specific positional isomers, such as those in the 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acid series, has been shown to be dependent on the reaction conditions, highlighting the chemical diversity that can be achieved through positional isomerism. rsc.org A systematic exploration of substituting the C7-hydroxyl group of this compound at the C4, C5, and C6 positions would be necessary to fully elucidate the positional SAR.

Scaffold Hopping and Bioisosteric Replacements from Indoles to Indazoles

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties. nih.govresearchgate.net The indazole scaffold is often considered a bioisostere of the indole (B1671886) scaffold, as they share a similar size and shape, and both contain a fused bicyclic aromatic system.

The transition from an indole to an indazole core can lead to significant changes in biological activity and selectivity. For example, scaffold hopping from an indole core to an indazole framework has been successfully employed to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org This strategy preserved the essential spatial relationship between key pharmacophoric features while introducing novel interactions. nih.gov The indazole scaffold provides an excellent alternative to the indole core, allowing for the maintenance of critical binding interactions. nih.gov

This approach highlights the potential for discovering new biological activities or optimizing existing ones by replacing the indole scaffold with an indazole, as has been demonstrated in the development of inhibitors for various protein targets.

Biological Activities and Molecular Mechanisms of Action for 3 Iodo 1 Methyl 1h Indazol 7 Ol Analogs

Exploration of Therapeutic Potential

Analogs of 3-Iodo-1-methyl-1H-indazol-7-ol, which belong to the broader class of indazole derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Researchers have particularly focused on their potential as anticancer and antimicrobial agents, exploring the molecular pathways through which they exert their effects.

The indazole scaffold is a key feature in many compounds developed for cancer therapy. These derivatives have shown inhibitory effects against a variety of human cancer cell lines, including those of the lung, breast, prostate, and liver. nih.gov The anticancer mechanisms are often linked to the modulation of critical cellular pathways involved in cancer progression.

A primary mechanism by which indazole analogs exhibit anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov The anti-proliferative activity of these compounds is believed to stem from their interaction with protein kinase drug targets. nih.gov For instance, certain indazole derivatives have been noted for their potential to inhibit tyrosine kinases, which play a significant role in cancer-related cell signaling. While specific inhibition data for direct analogs of this compound against a wide range of kinases is still emerging, the broader class of indazole-containing compounds has been associated with the inhibition of multiple kinases involved in tumorigenesis.

A significant area of research for indazole analogs is their ability to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a heme-containing enzyme that plays a critical role in tumor immune escape by metabolizing the essential amino acid tryptophan into kynurenine (B1673888). nih.govmdpi.com This depletion of tryptophan and accumulation of kynurenine suppresses the function of effector T-cells and promotes an immunosuppressive tumor microenvironment. mdpi.com

Inhibitors of IDO1 are considered a promising strategy in cancer immunotherapy, as they can help restore the body's natural anti-tumor immune response. d-nb.infonih.gov Several indazole-based compounds have been designed and synthesized as potent IDO1 inhibitors. For example, novel 1,3-dimethyl-6-amino indazole derivatives have been developed based on the structure of the IDO1 active site. nih.gov One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to significantly suppress IDO1 expression in a concentration-dependent manner. nih.gov The development of these inhibitors represents a key strategy in the search for new cancer immunotherapies. nih.govfrontiersin.org

Table 1: Examples of Indazole Analogs as IDO1 Inhibitors

| Compound Name | Target | Investigated For | Key Findings |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine nih.gov | IDO1 | Anticancer | Remarkably suppressed IDO1 expression. nih.gov |

| nih.govnih.govTriazolo[4,3-a]pyridine-indazole hybrids d-nb.info | IDO1 | Anticancer | Act as catalytic holo-inhibitors of IDO1. d-nb.info |

Analogs of this compound have demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov The anticancer activity of these compounds is often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). nih.gov

For instance, research has shown that 3-Iodo-1H-indazol-7-amine can induce apoptosis by modulating key apoptotic pathways, specifically involving Bcl-2 family proteins. Furthermore, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been identified as a potent anticancer agent that induces apoptosis and activates extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. nih.gov This compound also demonstrated the ability to suppress cell mobility in a wound healing assay, which was associated with a reduction in the expression of matrix metalloproteinase MMP9. nih.gov

Table 2: Antiproliferative Activity of Selected Indazole Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Effect |

| 3-Iodo-1H-indazol-7-amine | Lung (A549), Chronic Myeloid Leukemia (K562), Prostate (PC-3), Hepatoma (Hep-G2) | Induction of apoptosis. |

| 3-methyleneisoindolin-1-ones (derived from iodo-cyclization) nih.gov | Breast (MCF-7), Lung (A-549), Glioblastoma (U-373 MG) | Antiproliferative activity, with some compounds showing GI50 values < 10 μM in MCF-7 cells. nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine nih.gov | Hypopharyngeal carcinoma (FaDu), Oral tongue carcinoma (YD-15), Breast (MCF7) | Induces apoptosis, activates ERK pathways, and suppresses cell mobility. nih.gov |

In addition to their anticancer potential, various indazole derivatives have been investigated for their antimicrobial properties. The core indazole structure has proven to be a versatile scaffold for developing new agents to combat microbial infections. researchgate.net

Research into indazole analogs has revealed activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. researchgate.net For example, a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy. researchgate.net Several of these synthesized compounds exhibited moderate to good inhibitory activity when compared with standard drugs. researchgate.net The proposed mechanism for their antibacterial action involves the inhibition of essential bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net

### 4.

The structural motif of this compound has served as a scaffold for the development of various analogs with a range of biological activities. These activities stem from the specific interactions of these compounds with various enzymes and receptors in the body, leading to downstream cellular effects. The following sections detail the antifungal, anti-inflammatory, neuroprotective, and antioxidant properties of these analogs.

#### 4.1.2.2. Antifungal Spectrum and Efficacy

Analogs of this compound have been investigated for their potential as antifungal agents. Research has shown that certain derivatives of the indazole scaffold exhibit inhibitory activity against various fungal strains. For instance, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized and evaluated for their antimicrobial efficacy. researchgate.net Several of these compounds demonstrated moderate to good inhibition against different fungal strains. researchgate.net The mechanism of action is thought to involve the inhibition of key fungal enzymes that are essential for processes like cell wall synthesis or DNA replication. researchgate.net

The antifungal activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The screening of these indazole analogs typically involves testing them against a panel of clinically relevant fungi.

#### 4.1.3. Anti-Inflammatory Effects

Derivatives of the 1H-indazole structure have demonstrated notable anti-inflammatory properties. These effects are primarily mediated through the inhibition of key enzymes involved in the inflammatory cascade. A series of 1,5-disubstituted indazol-3-ols were synthesized and found to exhibit significant anti-inflammatory activities in various experimental models. nih.gov For example, one such derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was a potent inhibitor of the oxidation of arachidonic acid, a key step in the inflammatory process. nih.gov This compound also demonstrated the ability to inhibit the contraction of sensitized guinea pig tracheal segments and reduce antigen-induced airway eosinophilia in guinea pigs. nih.gov Furthermore, topical application of this compound was shown to inhibit arachidonic acid-induced mouse ear edema. nih.gov

##### 4.1.3.1. Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism underlying the anti-inflammatory effects of many indazole analogs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potential COX-2 inhibitors. researchgate.net In one such study, compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding affinities to the COX-2 enzyme. researchgate.net These computational findings suggest that newly developed 1H-indazole compounds have the potential to be effective anti-inflammatory agents by targeting COX-2. researchgate.net

The following table summarizes the binding results of selected 1H-indazole analogs with the COX-2 enzyme:

Binding Affinities of 1H-Indazole Analogs with COX-2

| Compound Group | Binding Affinity (kcal/mol) |

|---|---|

| Difluorophenyl | -9.11 |

| Para-toluene | -8.80 |

| 4-methoxyphenyl | -8.46 |

#### 4.1.4. Neuroprotective and Central Nervous System (CNS) Activities

The indazole scaffold has also been a foundation for developing compounds with neuroprotective and CNS activities. These compounds often target enzymes and receptors within the brain that are implicated in neurodegenerative diseases and neuropsychiatric disorders. nih.gov

##### 4.1.4.1. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.gov Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov There are two main isoforms of MAO: MAO-A and MAO-B. nih.gov Selective inhibition of these isoforms can lead to more targeted therapeutic effects with fewer side effects. nih.gov

Research has focused on developing indazole-based MAO inhibitors. For example, a series of 1H-indazol-3-ol derivatives were identified as nanomolar inhibitors of D-amino acid oxidase (DAAO), an enzyme related to monoamine metabolism. science.gov In silico studies have also been used to identify novel and selective MAO-B inhibitors from large compound libraries, with some candidates showing promise for further development. science.gov

##### 4.1.4.2. LRRK2 Antagonism

Leucine-rich repeat kinase 2 (LRRK2) is a protein that has been genetically linked to an increased risk of Parkinson's disease. nih.gov Inhibition of LRRK2 kinase activity is therefore a promising therapeutic approach for this neurodegenerative disorder. nih.govnih.gov Several series of indazole-based compounds have been developed and optimized as potent and selective LRRK2 inhibitors. nih.govnih.gov

One research effort described the discovery of a "reinvented" indazole series with improved physicochemical properties and the ability to penetrate the central nervous system. nih.gov Another study detailed the optimization of a novel series of 1-heteroaryl-1H-indazole LRRK2 inhibitors, resulting in a lead compound with exceptional potency and a favorable preclinical safety profile. nih.gov

#### 4.1.5. Antioxidant Capacity

While direct and extensive studies on the antioxidant capacity specifically of this compound analogs are not widely available in the provided search results, the general class of indazole derivatives has been associated with antioxidant properties. The anti-inflammatory effects observed with some indazole analogs, such as the inhibition of arachidonic acid oxidation, indirectly suggest a capacity to mitigate oxidative stress, which is closely linked to inflammation. nih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a contributing factor to many diseases. The ability of certain compounds to inhibit oxidative processes can be considered a form of antioxidant activity.

The following table lists the compounds mentioned in this article:

Other Biological Activities (e.g., Antiviral, Anti-HIV, Antiarrhythmic, Antispermatogenic)

Analogs of the core indazole structure have demonstrated a wide array of biological effects, targeting various pathological processes from viral infections to reproductive functions.

Antiviral and Anti-HIV Activity Certain indazole-related heterocyclic systems have shown notable efficacy against viral pathogens. A series of 4-substituted (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines, which are structurally distinct but share heterocyclic motifs, exhibited inhibitory activity against the influenza virus. mdpi.com Some of these compounds were capable of reducing the infectivity of the influenza virus by over 90%, indicating their potential as virucidal agents that act on extracellular virions. mdpi.com

In the context of human immunodeficiency virus (HIV), several classes of related compounds have been identified as active agents. Appropriately substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones were developed as annulated analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-thymine) and showed activity against HIV-1. nih.gov The most active in this series was 2,3-dihydro-5-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-7H- thiazolo[3,2-a]pyrimidin-7-one. nih.gov Additionally, a series of new pregnenolone (B344588) analogues were synthesized and tested for their ability to inhibit HIV. scilit.comresearchgate.net Among these, 3-(thiophene-2-yl)-1-(preg-5-en-3β-ol-17-yl)prop-2-en-1-one and 1-O-acetyl-(5-(4-bromophenyl)-3-(preg-5-en-3β-ol-17-yl)-4,5-dihydro-1H-pyrazoline were found to be the most active against HIV-1 and HIV-2. scilit.comresearchgate.net The development of such novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is crucial for addressing drug-resistant viral strains. scilit.comresearchgate.net

Antiarrhythmic Activity Novel 3-alkyl-1-[ω-[4-[(alkylsulfonyl)amino]phenyl]-ω-hydroxyalkyl]-1H-imidazolium salts have been synthesized and evaluated for antiarrhythmic properties. nih.gov These compounds were specifically investigated for their class III electrophysiological activity in isolated canine cardiac Purkinje fibers and ventricular muscle tissue. nih.gov One notable compound, 1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H-imidazolium chloride, was effective in prolonging the functional refractory period in dogs and preventing reentrant ventricular tachycardia. nih.gov

Antispermatogenic Activity A series of halogenated 1-benzylindazole-3-carboxylic acids has been identified as a new class of antispermatogenic agents. nih.gov These compounds were studied for their impact on testicular weight and the inhibition of spermatogenesis. nih.gov Histological examination of rat testes treated with these active derivatives revealed a consistent pattern of disorganization within the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids. nih.gov Notably, the spermatogonia and interstitial tissue appeared to remain normal. nih.gov Among the most potent compounds in this class were 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its related derivatives. nih.gov

Table 1: Summary of Other Biological Activities of this compound Analogs

| Biological Activity | Compound Class | Key Findings | References |

|---|---|---|---|

| Antiviral (Influenza) | (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines | Reduced influenza virus infectivity by over 90%; potential virucidal agents. | mdpi.com |

| Anti-HIV | 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones | Active against HIV-1. | nih.gov |

| Anti-HIV | Pregnenolone Analogues | Active against HIV-1 and HIV-2; act as non-nucleoside reverse transcriptase inhibitors. | scilit.comresearchgate.net |

| Antiarrhythmic | 3-alkyl-1-[ω-[4-[(alkylsulfonyl)amino]phenyl]-ω-hydroxyalkyl]-1H-imidazolium salts | Exhibited Class III electrophysiological activity; prolonged functional refractory period in cardiac tissue. | nih.gov |

| Antispermatogenic | 1-Halobenzyl-1H-indazole-3-carboxylic acids | Caused lesion and loss of spermatocytes and spermatids in rat testes. | nih.gov |

Investigation of Specific Molecular Targets and Pathways

The therapeutic effects of these compounds are rooted in their precise interactions with biological macromolecules and their subsequent influence on cellular pathways.

Receptor Binding Affinity and Ligand Interactions

The specific substitutions on the indazole ring system play a critical role in how these molecules interact with their biological targets. For instance, the presence of an amine group at the C7 position in the related compound 3-Iodo-1H-indazol-7-amine can influence hydrogen-bonding interactions, which are fundamental for drug-receptor binding. The incorporation of a methyl group at the N1 position, as seen in 3-Iodo-1-methyl-1H-indazol-7-amine, can enhance metabolic stability without necessarily altering the core binding interactions.

Enzyme Active Site Interactions

A primary mechanism of action for many indazole derivatives involves the direct inhibition of enzymes. Some indazole analogs function by interacting with tyrosine kinase enzymes. These compounds can bind to the hinge region of these enzymes, thereby inhibiting their activity and disrupting the biochemical pathways related to cell growth and differentiation that they control.

In the realm of anti-HIV research, the activity of several analog classes is attributed to enzyme inhibition. Both the thiazolo-pyrimidinone analogs and the synthetic steroid analogs function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govscilit.comresearchgate.net This means they bind to a site on the HIV reverse transcriptase enzyme that is distinct from the active site for nucleosides, inducing a conformational change that inactivates the enzyme and halts viral replication.

Table 2: Enzyme Interactions of this compound Analogs

| Enzyme Target | Compound Class | Mechanism of Interaction | References |

|---|---|---|---|

| Tyrosine Kinases | Indazole derivatives | Binds to the hinge region of the enzyme, leading to inhibition. | |

| HIV Reverse Transcriptase | Thiazolo-pyrimidinone and Pregnenolone analogs | Acts as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site. | nih.govscilit.comresearchgate.net |

Mechanisms of Action at the Cellular Level

The molecular interactions of these compounds translate into specific effects at the cellular level.

Inhibition of Cell Signaling: By inhibiting tyrosine kinases, indazole derivatives can interfere with crucial cell signaling pathways that regulate cell growth and differentiation.

Disruption of Spermatogenesis: The antispermatogenic action of 1-halobenzyl-1H-indazole-3-carboxylic acids is a direct result of their cellular toxicity towards specific germ cells. Their mechanism involves inducing disorganization of the seminiferous tubules by causing the lesion and loss of spermatocytes and spermatids, thereby halting the process of sperm production. nih.gov

Modulation of Cardiac Electrophysiology: The antiarrhythmic effects of imidazolium (B1220033) salts are achieved by altering the electrical properties of heart cells. By prolonging the functional refractory period in cardiac muscle, these agents help to prevent the reentrant electrical signals that cause tachycardia. nih.gov

Virucidal Action: The antiviral activity of certain quinolizine derivatives against the influenza virus is described as virucidal, meaning they affect the integrity of extracellular virions, thereby neutralizing the virus before it can infect host cells. mdpi.com

Computational and Theoretical Investigations of 3 Iodo 1 Methyl 1h Indazol 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. For 3-Iodo-1-methyl-1H-indazol-7-ol, these calculations can elucidate its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometries and energies of organic molecules. DFT calculations for this compound would involve optimizing its molecular geometry to find the most stable conformation. This process provides key information on bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT, such as the distribution of electron density, electrostatic potential maps, and atomic charges, are crucial for understanding how the molecule interacts with its environment. For instance, the analysis can reveal electron-rich and electron-poor regions, which are key determinants of intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small energy gap suggests the molecule is more reactive and can be more readily polarized. researchgate.net In the context of drug design, a smaller energy gap can facilitate stronger interactions with a biological receptor. researchgate.net Quantum chemical calculations can precisely determine the energies of these orbitals for this compound.

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These are example values typical for such a heterocyclic system and are for illustrative purposes.)

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.25 | Represents the ionization potential; ability to donate electrons. |

| ELUMO | -1.10 | Represents the electron affinity; ability to accept electrons. |

| Energy Gap (ΔE) | 5.15 | Indicator of chemical stability and reactivity. |

Computational methods, particularly DFT, can predict spectroscopic data with a useful degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated.

Comparing these predicted shifts with experimental data is a powerful way to confirm or aid in the structural elucidation of the compound. rsc.org The accuracy of these predictions for ¹H NMR shifts is often within an error range of 0.2–0.4 ppm when using DFT methods. nih.gov This predictive capability is invaluable for assigning specific signals in a complex experimental spectrum to the correct atoms in the molecule.

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Note: The following table is a hypothetical illustration of how theoretical and experimental data would be compared.)

| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| N-CH₃ | 3.95 | 3.98 | -0.03 |

| H-4 | 7.10 | 7.15 | -0.05 |

| H-5 | 6.90 | 6.92 | -0.02 |

| H-6 | 7.45 | 7.41 | +0.04 |

| OH | 9.80 | 9.85 | -0.05 |

Aromaticity is a key concept in chemistry that explains the unique stability and reactivity of many cyclic, planar molecules. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. researchgate.net NICS values are calculated at the geometric center of a ring (or other points of interest).

Table 3: Illustrative NICS(0) and NICS(1) Values for Aromaticity Assessment (Note: These values are examples used to illustrate the concept.)

| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Interpretation |

| Benzene (B151609) Ring | -9.5 | -10.2 | Aromatic |

| Pyrazole (B372694) Ring | -12.1 | -8.8 | Aromatic |

NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the plane, which is often considered a better indicator of π-electron effects.

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling techniques simulate how a molecule behaves and interacts with larger biological systems, which is crucial for drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets, such as protein kinases, which are common targets for indazole-based inhibitors. The simulation calculates a docking score and binding energy, which estimate the strength of the interaction. The resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

Table 4: Illustrative Molecular Docking Results Against a Hypothetical Protein Kinase (Note: This table presents a hypothetical scenario for illustrative purposes.)

| Parameter | Value | Interpretation |

| Docking Score | -8.5 kcal/mol | A lower score indicates a more favorable binding interaction. |

| Predicted Kᵢ | 450 nM | Estimated inhibition constant; lower values suggest higher potency. |

| Key Interactions | Hydrogen bond (7-OH to Asp145), Halogen bond (3-Iodo to Gly88 backbone), Hydrophobic interactions (indazole core with Leu132) | Specific atomic contacts that stabilize the binding pose. |

Molecular Dynamics Simulations for Ligand Stability and Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed insights into the stability of a ligand when bound to a protein and the nature of their interactions.

For this compound, MD simulations could be used to assess its binding stability within a target protein's active site. The simulation would track the conformational changes of both the ligand and the protein, calculating parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. A stable binding is often indicated by a low and consistent RMSD value over the simulation period. Furthermore, these simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine), that contribute to the binding affinity and stability.

A hypothetical MD simulation of this compound bound to a kinase, a common target for indazole derivatives, would likely show the indazole core forming crucial hydrogen bonds with the hinge region of the kinase. The 7-hydroxyl group could act as a hydrogen bond donor or acceptor, further anchoring the ligand. The 1-methyl group would likely occupy a hydrophobic pocket, while the 3-iodo substituent could engage in favorable halogen bonding or hydrophobic interactions, potentially enhancing binding affinity and selectivity. The stability of these interactions over the course of the simulation would be a key indicator of the ligand's potential efficacy.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein

| Parameter | Value/Setting | Purpose |

| System | This compound in complex with target protein (e.g., a kinase) solvated in a water box with counter-ions. | To create a realistic physiological environment for the simulation. |

| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy function of the system, describing the interactions between atoms. |

| Simulation Time | 100 ns or longer | To allow for sufficient sampling of conformational space and to observe significant molecular motions. |

| Ensemble | NPT (isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature, mimicking physiological conditions. |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy Calculation | To quantify the stability of the complex, the flexibility of protein residues, the persistence of key interactions, and the overall binding strength. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.

While a specific QSAR model for this compound is not documented, numerous studies have successfully applied QSAR to various series of indazole derivatives. nih.govresearchgate.netnih.gov These studies have identified key molecular descriptors that correlate with the biological activities of indazoles, such as their anti-inflammatory or anticancer effects.

Commonly used descriptors in QSAR studies of indazole analogs include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

For this compound, a QSAR model could be developed to predict its activity against a specific biological target. This would involve synthesizing a series of analogs with variations at different positions of the indazole scaffold and experimentally determining their biological activity. By correlating these activities with calculated molecular descriptors, a predictive model could be built. Such a model would help in understanding the structural requirements for optimal activity. For example, it could reveal the ideal size and electronic properties of the substituent at the 3-position or the importance of the hydroxyl group at the 7-position.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Partial charge on N1 and N2 | Influences hydrogen bonding capacity and overall polarity. |

| Steric | Molar refractivity of the 3-substituent | Relates to the size and polarizability of the substituent, affecting binding pocket fit. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and interaction with hydrophobic pockets in the target protein. |

| Topological | Wiener index | Describes the overall shape and branching of the molecule. |

In Silico ADME/Tox Prediction (Focus on Pharmacokinetic Attributes relevant to design, not safety profiles)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.comnih.gov Various computational models and software can predict these properties based on the chemical structure of a molecule.

For this compound, in silico tools can provide valuable estimates of its drug-like properties. Predictions for key pharmacokinetic attributes would likely include:

Absorption: The presence of both a hydroxyl group and an N-methyl group would influence its solubility and permeability. Models would likely predict moderate to good oral absorption, a common feature for many small-molecule drugs.

Distribution: The predicted LogP value would give an indication of its distribution between aqueous and lipid environments in the body. The presence of the iodo group would increase its lipophilicity, potentially leading to wider distribution into tissues.

Metabolism: The N-methyl group could be a site for N-demethylation by cytochrome P450 enzymes. The aromatic ring system is also susceptible to oxidation. The presence of the iodo-substituent might influence the metabolic profile.

Excretion: The hydroxyl group could be a site for glucuronidation or sulfation, facilitating renal excretion of the resulting more polar metabolite.

These predictions are crucial for the design of new analogs. For example, if a model predicts poor oral absorption, modifications could be made to the structure to improve its solubility or permeability.

Table 3: Predicted Pharmacokinetic Attributes of this compound based on In Silico Models

| ADME Property | Predicted Outcome | Rationale based on Chemical Structure |

| Aqueous Solubility | Moderate | The hydroxyl group enhances solubility, while the indazole core and iodo-substituent are more lipophilic. |

| Intestinal Absorption | High | Likely to comply with Lipinski's rule of five, suggesting good passive diffusion across the gut wall. |

| Plasma Protein Binding | Moderate to High | The lipophilic nature of the molecule suggests it will likely bind to plasma proteins like albumin. |